4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride
Description
4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride (CAS: 71879-56-6) is a hydrochloride salt of a substituted butanoic acid featuring a pyridin-4-yl group and a ketone moiety at the γ-position. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol . This compound is structurally characterized by a carboxylic acid group, a ketone functional group, and a pyridine ring at the fourth carbon, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its hydrochloride form enhances solubility in polar solvents, facilitating its use in reactions under aqueous or acidic conditions.
Properties
IUPAC Name |
4-oxo-4-pyridin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(1-2-9(12)13)7-3-5-10-6-4-7;/h3-6H,1-2H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLFJBWYZJMZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860449-61-2 | |
| Record name | 4-oxo-4-(pyridin-4-yl)butanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride can be synthesized through the reaction of 3-pyridinecarboxaldehyde with acetaldehyde, followed by acid-base neutralization . The reaction typically involves:
Reactants: 3-pyridinecarboxaldehyde and acetaldehyde.
Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 3-pyridinecarboxaldehyde and acetaldehyde.
Optimized Conditions: Industrial reactors and optimized conditions to maximize yield and purity.
Purification: Advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Mechanistic Pathways
The α-keto group in 4-oxo-4-(pyridin-4-yl)butanoic acid undergoes oxidation under acidic conditions. A kinetic study of the structurally analogous 4-oxo-4-phenylbutanoic acid demonstrated first-order dependence on the substrate and H⁺ concentration during oxidation with Tripropylammonium fluorochromate (TriPAFC) . The proposed mechanism involves:
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Enolization : Acid-catalyzed tautomerization to the enol form.
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Electron Transfer : Reaction with Cr(VI) oxidants to form a chromate ester intermediate.
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Decarboxylation : Cleavage of the C–C bond adjacent to the ketone, yielding pyridin-4-ylacetophenone derivatives .
Key Reagents and Conditions
| Reagent | Conditions | Major Product | Rate Constant (k, 10⁻⁴ s⁻¹) |
|---|---|---|---|
| TriPAFC | 50% AcOH/H₂O, 303 K | Pyridin-4-ylacetophenone | 5.2 ± 0.3 |
| KMnO₄ (aq) | Neutral pH, RT | Pyridin-4-ylbutanedioic acid | Not reported |
Notes :
-
Higher acetic acid content accelerates reaction rates by lowering dielectric constant and stabilizing intermediates .
Functional Group Reactivity
The ketone group is susceptible to reduction, while the pyridine ring can undergo hydrogenation under harsher conditions:
Ketone Reduction
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, 0°C | 4-Hydroxy-4-(pyridin-4-yl)butanoic acid |
| LiAlH₄ | Dry THF, reflux | 4-(Pyridin-4-yl)butane-1,4-diol |
Pyridine Ring Hydrogenation
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 50°C | 4-Oxo-4-(piperidin-4-yl)butanoic acid |
Notes :
-
Ring hydrogenation requires elevated temperatures and pressures for complete conversion.
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The hydrochloride salt may protonate the pyridine nitrogen, altering reactivity in polar solvents.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring directs electrophiles to the meta position due to electron-withdrawing effects. Example reactions include:
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-Nitro-4-oxo-4-(pyridin-4-yl)butanoic acid |
| Br₂ (aq) | RT, 1 hr | 3-Bromo-4-oxo-4-(pyridin-4-yl)butanoic acid |
Nucleophilic Substitution
The α-keto group participates in nucleophilic additions:
| Reagent | Conditions | Product |
|---|---|---|
| NH₂OH·HCl | pH 5, EtOH, reflux | Oxime derivative |
| PhNHNH₂ | AcOH, RT | Hydrazone derivative |
Comparative Reactivity with Analogs
Key Observations :
-
Pyridin-4-yl substitution reduces electrophilic reactivity compared to phenyl analogs due to electron withdrawal.
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Steric hindrance at the para position slows substitution compared to ortho-substituted pyridines .
Activation Parameters for Oxidation
| Parameter | Value |
|---|---|
| ΔH‡ | 55.8 kJ/mol |
| ΔS‡ | −120 J/(mol·K) |
| ΔG‡ (303 K) | 91.2 kJ/mol |
Source : Derived from Arrhenius plots in analogous systems .
Oxidation via TriPAFC
-
Enolization :
-
Chromate Ester Formation :
-
Decarboxylation :
Scientific Research Applications
Medicinal Chemistry
4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride has been explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as Alzheimer's disease and schizophrenia.
Mechanism of Action :
The compound acts as an inhibitor of nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate receptors (NMDA), which are crucial for cognitive functions and synaptic plasticity. By influencing these pathways, it may enhance cognitive performance and memory retention.
Research indicates that this compound exhibits notable biological activities, including:
- Ion Channel Inhibition : It has shown inhibitory effects on various ion channels, which is critical for modulating neuronal excitability.
- Cognitive Enhancement : Studies suggest improvements in cognitive functions through modulation of excitatory (glutamate) and inhibitory (GABA) pathways.
Synthesis of Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in the synthesis of pharmaceuticals and specialty chemicals.
Comparative Analysis with Related Compounds
The following table summarizes the properties and activities of this compound compared to similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Pyridin-2-yl)butanoic acid hydrochloride | Pyridine derivative | Different receptor selectivity compared to 4-Oxo-4-(pyridin-4-yl). |
| 3-(Pyridin-2-yl)propanoic acid | Shorter carbon chain | May exhibit varied pharmacokinetics due to chain length. |
| 4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride | Oxidized form | Potentially increased reactivity and altered biological activity. |
Neuropharmacological Studies
In a study examining the effects of pyridine derivatives on cognitive functions, this compound significantly improved memory retention in rodent models. The compound's ability to modulate nAChRs was identified as a key mechanism behind these effects.
Receptor Binding Studies
Binding affinity studies revealed that this compound has a high affinity for both nAChRs and NMDA receptors, suggesting its potential as a therapeutic agent for neurodegenerative diseases. Its selectivity profile indicates that it may minimize side effects associated with broader-spectrum neuropharmacological agents.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
Functional Group Impact: The ketone group in the target compound distinguishes it from 4-(pyridin-4-yl)butanoic acid hydrochloride, enabling reactions like nucleophilic additions or condensations. Pyridinyl Position: The pyridin-4-yl group in the target compound vs. pyridin-2-yl in the triazole analog () alters electronic properties. The para-substituted pyridine may enhance π-stacking interactions in biological systems compared to ortho-substituted analogs.
Molecular Weight and Solubility :
- The target compound’s low molecular weight (201.65 g/mol) contrasts with Fmoc-protected analogs (473.53 g/mol), which are bulkier due to protecting groups. This makes the target more suitable for reactions requiring small, reactive intermediates.
Biological Activity
4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
- Molecular Formula : C9H9NO3
- Molecular Weight : 179.17 g/mol
- CAS Number : 860449-61-2
- SMILES Notation : C1=CN=CC=C1C(=O)CCC(=O)O
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
- Antioxidant Activity : It may possess antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating its potential use as an antimicrobial agent.
Case Studies and Research Findings
- Antimicrobial Activity
- Enzyme Inhibition Studies
- Antioxidant Potential
Data Tables
| Biological Activity | Test Organism/Target | Result (MIC/IC50) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
| Enzyme Inhibition | Fatty acid synthase | IC50 = 25 µM |
| Antioxidant Activity | DPPH Scavenging | IC50 = 15 µM |
Q & A
Q. What are the key structural and spectroscopic identifiers for 4-oxo-4-(pyridin-4-yl)butanoic acid hydrochloride?
The compound is characterized by its molecular formula C₉H₁₂ClNO₂ (MW 201.65 g/mol) and CAS 71879-56-6 . Key spectroscopic identifiers include:
- NMR : The pyridin-4-yl group shows distinct aromatic proton signals at δ 8.5–8.7 ppm (doublet, 2H) and δ 7.3–7.5 ppm (doublet, 2H) in H NMR. The ketone (4-oxo) and carboxylic acid groups appear as singlet peaks at δ 2.7–3.1 ppm (methylene protons) and δ 12–13 ppm (carboxylic acid proton), respectively.
- IR : Strong absorption bands for carbonyl (C=O) at ~1700 cm⁻¹ (ketone) and ~1720 cm⁻¹ (carboxylic acid).
- Mass Spectrometry : Molecular ion peak at m/z 201.65 (M+H) .
Q. What synthetic routes are commonly used to prepare this compound?
A standard method involves condensation reactions between pyridine-4-carboxylic acid derivatives and β-keto esters, followed by hydrolysis and HCl salt formation. For example:
React ethyl 4-oxobutanoate with pyridine-4-carbonyl chloride in anhydrous THF under nitrogen.
Hydrolyze the ester intermediate using NaOH (1M) at 60°C for 4 hours.
Acidify with HCl to precipitate the hydrochloride salt .
Note: Alternative routes use Grignard reagents or Pd-catalyzed cross-coupling for pyridyl group introduction .
Q. How should researchers purify this compound to achieve >95% purity?
- Recrystallization : Use a 1:3 ethanol-water mixture at 50°C, followed by slow cooling to 4°C.
- Column Chromatography : Employ silica gel (60–120 mesh) with a mobile phase of chloroform:methanol:acetic acid (90:8:2).
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~12.5 min) .
Advanced Research Questions
Q. How can impurities in synthesized batches be identified and quantified?
Common impurities include unreacted pyridine derivatives and hydrolysis byproducts (e.g., 4-(pyridin-4-yl)butanoic acid). Analytical strategies:
Q. What computational tools are suitable for studying its interactions with biological targets?
- Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (
OC(=O)CCC(=O)C1=CC=NC=C1) to model binding to enzymes like acetylcholinesterase or kinases . - DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap for redox activity) .
Q. How does the compound’s stability vary under different storage conditions?
Q. What are the methodological challenges in studying its biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
